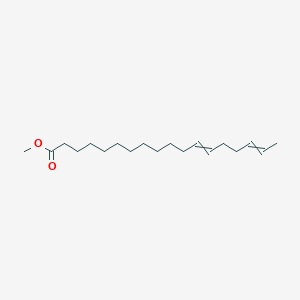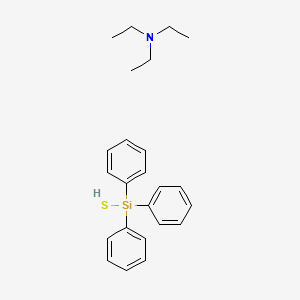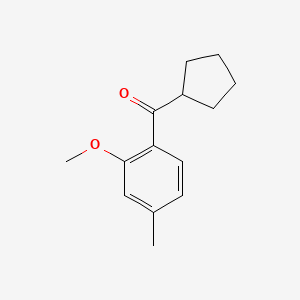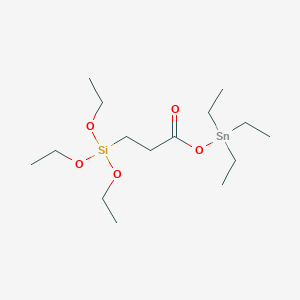
4,4-Diethoxy-9,9-diethyl-7-oxo-3,8-dioxa-4-sila-9-stannaundecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Diethoxy-9,9-diethyl-7-oxo-3,8-dioxa-4-sila-9-stannaundecane: is a chemical compound known for its unique structure and properties It belongs to a class of organosilicon compounds that contain both silicon and tin atoms within their molecular framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethoxy-9,9-diethyl-7-oxo-3,8-dioxa-4-sila-9-stannaundecane typically involves the reaction of organosilicon and organotin precursors under controlled conditions. One common method involves the reaction of diethylsilane with diethoxytin oxide in the presence of a catalyst. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain a high-purity product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced organosilicon and organotin species.
Substitution: Substitution reactions involve the replacement of ethoxy groups with other functional groups, such as halides or alkyl groups, using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products Formed:
Oxidation: Formation of silicon and tin oxides.
Reduction: Formation of reduced organosilicon and organotin compounds.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 4,4-Diethoxy-9,9-diethyl-7-oxo-3,8-dioxa-4-sila-9-stannaundecane is used as a precursor in the synthesis of advanced materials, including polymers and ceramics. Its unique structure allows for the creation of materials with enhanced thermal and mechanical properties.
Biology: In biological research, this compound is explored for its potential as a bioactive agent. Its organotin component is of particular interest due to its potential antimicrobial and anticancer properties.
Medicine: The compound’s potential medicinal applications are being investigated, particularly in the development of novel drug delivery systems. Its ability to form stable complexes with various biomolecules makes it a promising candidate for targeted drug delivery.
Industry: In the industrial sector, this compound is used as a catalyst in various chemical reactions, including polymerization and cross-coupling reactions. Its catalytic properties are attributed to the presence of both silicon and tin atoms, which can facilitate a range of chemical transformations.
Mecanismo De Acción
The mechanism of action of 4,4-Diethoxy-9,9-diethyl-7-oxo-3,8-dioxa-4-sila-9-stannaundecane involves its interaction with molecular targets through its organosilicon and organotin components. The silicon atoms can form strong bonds with oxygen and carbon atoms, while the tin atoms can interact with various functional groups, facilitating catalytic processes. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, allowing it to participate in redox reactions and electron transfer processes.
Comparación Con Compuestos Similares
4,4-Diethoxy-7,7-dimethyl-3,8-dioxa-4,7-disiladecane: This compound is similar in structure but contains two silicon atoms instead of a silicon and tin combination.
4,4,7,7-Tetraethoxy-3,8-dioxa-4,7-disiladecane: Another similar compound with a different arrangement of ethoxy groups and silicon atoms.
Uniqueness: 4,4-Diethoxy-9,9-diethyl-7-oxo-3,8-dioxa-4-sila-9-stannaundecane is unique due to the presence of both silicon and tin atoms within its molecular structure. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to compounds containing only silicon or tin. Its ability to form stable complexes and catalyze various reactions makes it a valuable compound in both research and industrial settings.
Propiedades
Número CAS |
58566-92-0 |
|---|---|
Fórmula molecular |
C15H34O5SiSn |
Peso molecular |
441.22 g/mol |
Nombre IUPAC |
triethylstannyl 3-triethoxysilylpropanoate |
InChI |
InChI=1S/C9H20O5Si.3C2H5.Sn/c1-4-12-15(13-5-2,14-6-3)8-7-9(10)11;3*1-2;/h4-8H2,1-3H3,(H,10,11);3*1H2,2H3;/q;;;;+1/p-1 |
Clave InChI |
IVVQKKSPBVPGCT-UHFFFAOYSA-M |
SMILES canónico |
CCO[Si](CCC(=O)O[Sn](CC)(CC)CC)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Propen-1-amine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14622795.png)



![5-[(4-Fluoro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14622816.png)
![4-[(3-Chloroprop-2-en-1-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14622823.png)
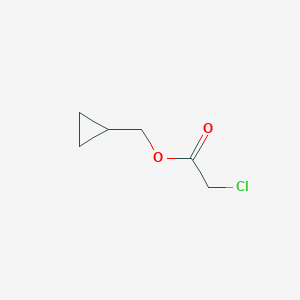
![Carbamic acid, [(4-bromophenyl)thioxomethyl]-, ethyl ester](/img/structure/B14622831.png)
